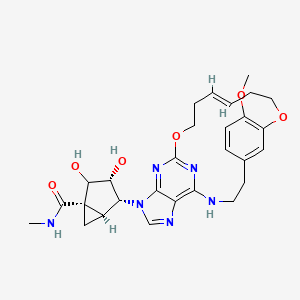
A3AR agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of A3AR agonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
化学反応の分析
A3AR agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
科学的研究の応用
A3AR agonist 1 has a wide range of scientific research applications:
作用機序
A3AR agonist 1 exerts its effects by binding to the A3 adenosine receptor, a G protein-coupled receptor. This binding promotes the recruitment of β-arrestin2 and activates various signaling pathways, including the Wnt and NF-κB pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. The activation of A3 adenosine receptor by this compound leads to anti-inflammatory and anti-proliferative effects, making it a potential therapeutic agent for various diseases .
類似化合物との比較
A3AR agonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor. Similar compounds include piclidenoson and namodenoson, which are also A3 adenosine receptor agonists with high affinity and selectivity. These compounds share similar mechanisms of action and therapeutic potential but may differ in their pharmacokinetic properties and clinical applications .
Similar Compounds
- Piclidenoson
- Namodenoson
- N6-methyladenosine
- N6-isopentenyl adenosine
特性
分子式 |
C28H34N6O6 |
|---|---|
分子量 |
550.6 g/mol |
IUPAC名 |
(1S,3R,4R,5S)-2,3-dihydroxy-4-[(13E)-8-methoxy-10,17-dioxa-2,19,21,23,25-pentazatetracyclo[16.6.1.15,9.020,24]hexacosa-1(24),5(26),6,8,13,18(25),19,22-octaen-21-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C28H34N6O6/c1-29-26(37)28-14-17(28)21(22(35)23(28)36)34-15-31-20-24-30-10-9-16-7-8-18(38-2)19(13-16)39-11-5-3-4-6-12-40-27(32-24)33-25(20)34/h3-4,7-8,13,15,17,21-23,35-36H,5-6,9-12,14H2,1-2H3,(H,29,37)(H,30,32,33)/b4-3+/t17-,21-,22-,23?,28+/m1/s1 |
InChIキー |
MGLLAHBKYZAOQB-DVMJSXJNSA-N |
異性体SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC/C=C/CCOC(=N5)N=C43 |
正規SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCCC=CCCOC(=N5)N=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


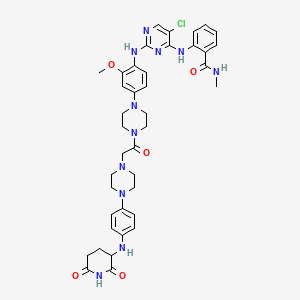
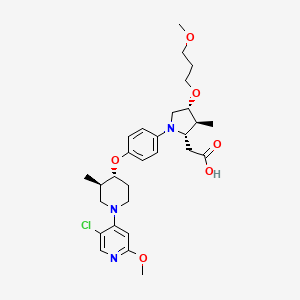

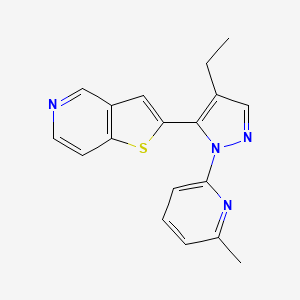
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

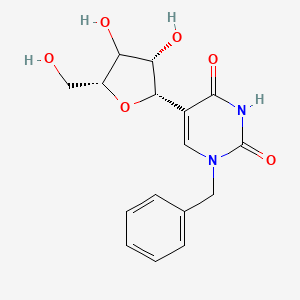


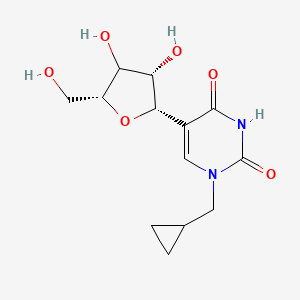
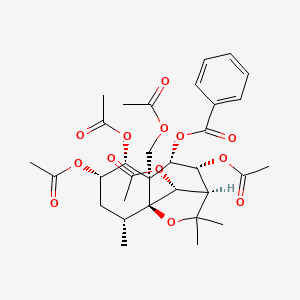
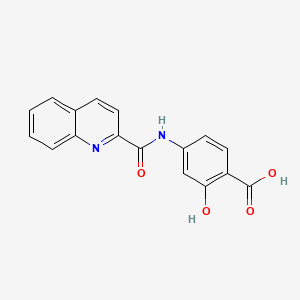
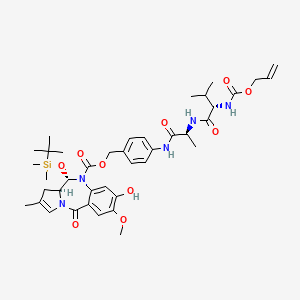
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
